2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol
Overview
Description
2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol is a substituted sugar alcohol that can exist as either an intramolecular or an intermolecular isomer. This compound is characterized by its complex structure, which includes multiple benzyl and mesyl groups attached to a D-glucitol backbone. It is primarily used in research and development, particularly in the synthesis of glycopeptide antibiotics and tumor-associated carbohydrate antigens .
Mechanism of Action
Target of Action
It is known to be a prominent chemical precursor in the construction of glycopeptide antibiotics .
Mode of Action
The compound is involved in the synthesis of glycopeptide antibiotics such as vancomycin, eremomycin, and teicoplanin . It is also extensively involved in the creation of tumor-associated carbohydrate antigens
Biochemical Pathways
The compound plays a vital role in the biochemical pathways involved in the synthesis of glycopeptide antibiotics and tumor-associated carbohydrate antigens . The downstream effects of these pathways include the production of antibiotics and the generation of antigens for immune response.
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role as a precursor in the synthesis of glycopeptide antibiotics and tumor-associated carbohydrate antigens . These effects contribute to the therapeutic efficacy of the resulting antibiotics and the immune response against tumor cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol typically involves the protection of hydroxyl groups on D-glucitol followed by selective mesylation. The process can be summarized as follows:
Protection of Hydroxyl Groups: D-glucitol is treated with benzyl chloride in the presence of a base such as sodium hydride to protect the hydroxyl groups, forming 2,3,4,6-Tetra-O-benzyl-D-glucitol.
Selective Mesylation: The protected glucitol is then reacted with methanesulfonyl chloride in the presence of a base like pyridine to introduce mesyl groups at the 1 and 5 positions, yielding this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is carried out in large reactors with precise control over temperature, pH, and reaction times to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol undergoes various chemical reactions, including:
Substitution Reactions: The mesyl groups can be substituted with other nucleophiles, such as halides or alkoxides.
Oxidation and Reduction: The benzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone for halide substitution, and sodium alkoxides for alkoxide substitution.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon is a typical method for reducing benzyl groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include halogenated or alkoxylated derivatives.
Oxidation Products: Products can include benzaldehyde or benzoic acid derivatives.
Reduction Products: Products can include benzyl alcohol derivatives.
Scientific Research Applications
2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but lacks the mesyl groups, making it less reactive in substitution reactions.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but differs in the configuration of the hydroxyl groups, affecting its reactivity and applications.
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone: Contains a lactone ring, making it structurally distinct and used in different types of reactions.
Uniqueness
2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol is unique due to the presence of both benzyl and mesyl groups, which provide a combination of stability and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in research applications where selective reactivity is required .
Properties
IUPAC Name |
[(2S,3R,4S,5R)-5-methylsulfonyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O10S2/c1-47(37,38)45-28-33(42-24-30-17-9-4-10-18-30)35(43-25-31-19-11-5-12-20-31)36(44-26-32-21-13-6-14-22-32)34(46-48(2,39)40)27-41-23-29-15-7-3-8-16-29/h3-22,33-36H,23-28H2,1-2H3/t33-,34+,35+,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRQUUMTYKKBPW-NJMTUYGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(C(C(COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453271 | |
Record name | 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77698-99-8 | |
Record name | 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using cesium propionate in reactions with 2,3,4,6-tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol?
A1: Cesium propionate plays a crucial role in dictating the regio- and stereoselectivity of the reaction with this compound []. Unlike other carboxylate salts, cesium propionate facilitates an almost quantitative conversion to 3,4,6-tri-O-benzyl-1-O-propionyl-2,5-anhydro-L-iditol. This selectivity stems from cesium propionate's unique properties, the significant rate differences between competing reactions, and a molecular geometry favoring intramolecular displacement. []
Q2: How does the reaction of this compound differ with potassium superoxide compared to its reaction with cesium propionate?
A2: While cesium propionate leads to cyclization, the reaction with potassium superoxide results in elimination reactions. Specifically, potassium superoxide reacts with this compound, eliminating H-4 and the mesyloxy groups at positions 1 and 5. This leads to the formation of the enol ether 1,3,4,5-tetra-O-benzyl-3-dehydro-2-deoxy-L-threo-hex-2-enitol. [] Interestingly, modifying the substrate by replacing the 1-O-mesyl group with an O-(methoxy)trityl group dramatically alters the reaction pathway, favoring the elimination of a primary proton (H-6) over the secondary proton (H-4). []
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